4-[(Oxan-4-ylmethyl)amino]butan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(oxan-4-ylmethylamino)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(12)2-5-11-8-10-3-6-13-7-4-10/h9-12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDBOGXENXBHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNCC1CCOCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Optimization of 4 Oxan 4 Ylmethyl Amino Butan 2 Ol
Retrosynthetic Analysis of 4-[(Oxan-4-ylmethyl)amino]butan-2-ol
Retrosynthetic analysis of the target molecule, this compound, identifies the central carbon-nitrogen (C-N) bond as the primary site for disconnection. This bond can be formed through several reliable methods, suggesting two main synthetic strategies.
A primary disconnection of the C-N bond via a reductive amination pathway points to two key precursors: 4-aminobutan-2-ol (B1584018) and oxan-4-carbaldehyde. Alternatively, the same disconnection suggests a reaction between oxan-4-ylmethylamine and a ketone, 4-oxobutanal, which would be less practical due to the bifunctional nature of the ketone.
A second major strategy involves an amidation-reduction sequence. This disconnection also breaks the C-N bond, leading to 4-aminobutan-2-ol and an activated derivative of oxan-4-carboxylic acid.
Further disconnection of the butan-2-ol moiety reveals precursors such as 3-buten-2-ol (B146109) for stereoselective reduction or commercially available racemic or enantiomerically pure butan-2-ol. The oxane portion can be traced back to simpler, commercially available starting materials like tetrahydro-4H-pyran-4-one. The hydroxyl group on the butan-2-ol scaffold often requires protection during the synthesis to prevent unwanted side reactions.
Exploration of Synthetic Routes for the Butan-2-ol Scaffold
The butan-2-ol portion of the molecule contains a stereocenter, the configuration of which can be crucial for the molecule's ultimate application. Therefore, methods for its stereoselective synthesis and strategies for protecting its reactive alcohol group are critical considerations.
Stereoselective Synthesis of the Butan-2-ol Moiety
Butan-2-ol is a chiral secondary alcohol that exists as two stereoisomers: (R)-(-)-butan-2-ol and (S)-(+)-butan-2-ol. wikipedia.org The industrial production of butan-2-ol is typically achieved through the hydration of 1-butene (B85601) or 2-butene (B3427860) using sulfuric acid as a catalyst, which results in a racemic mixture (a 1:1 ratio of both enantiomers). wikipedia.org
For laboratory and pharmaceutical applications where a specific stereoisomer is required, several strategies can be employed:
Resolution of Racemates: This classic method involves separating the enantiomers of a racemic mixture. This can be done by reacting the alcohol with a chiral resolving agent to form diastereomers, which can be separated by physical means like crystallization, followed by removal of the resolving agent.
Chiral Pool Synthesis: Starting from a naturally occurring, enantiomerically pure compound that already contains the desired stereocenter.
Asymmetric Synthesis: This involves using chiral catalysts or reagents to convert a prochiral starting material into a predominantly single enantiomer of the product. For instance, the asymmetric hydrogenation of butanone using a chiral catalyst can yield enantiomerically enriched butan-2-ol.
Stereochemical Inversion: It is also possible to convert one enantiomer into the other. For example, (R)-butan-2-ol can be converted to (S)-butan-2-ol through a Mitsunobu reaction with acetic acid, which proceeds via an SN2 mechanism, causing an inversion of the stereocenter. youtube.com Subsequent hydrolysis of the resulting acetate (B1210297) ester yields the (S)-enantiomer. youtube.com The stereochemical outcome of such reactions is a critical factor in organic synthesis. fiveable.me
Protecting Group Strategies for the Alcohol Functionality
The hydroxyl group of butan-2-ol is nucleophilic and has an acidic proton, which can interfere with subsequent reactions, particularly those involving strong bases or nucleophiles. masterorganicchemistry.comlibretexts.org To prevent this, the alcohol is temporarily masked with a protecting group. An ideal protecting group is easy to install and remove in high yields, and is stable under the conditions of the subsequent reaction steps. bham.ac.uk
For a secondary alcohol like butan-2-ol, several protecting groups are suitable. Silyl ethers are among the most common due to their ease of formation and removal. masterorganicchemistry.com
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl ether | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Fluoride ion source (e.g., TBAF), or mild acid | Stable to bases, oxidants, Grignard reagents. masterorganicchemistry.com Labile to strong acids. |
| Triisopropylsilyl ether | TIPS | Triisopropylsilyl chloride (TIPSCl), Base (e.g., Imidazole) | Fluoride ion source (e.g., TBAF), or acid | More stable to acid than TBDMS due to greater steric hindrance. uwindsor.ca |
| Benzyl (B1604629) ether | Bn | Benzyl bromide (BnBr), Strong base (e.g., NaH) | Catalytic hydrogenation (H₂, Pd/C) | Stable to many acidic and basic conditions, silylation/desilylation, and some oxidizing/reducing agents. uwindsor.ca |
| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), Acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl, p-TsOH) | Stable to most non-acidic reagents, including bases, organometallics, and hydrides. masterorganicchemistry.com |
Methods for Incorporating the Oxan-4-ylmethylamine Moiety
The formation of the C-N bond between the butan-2-ol and oxane fragments is the key step in assembling the final molecule. This is typically achieved either through direct reductive amination or a two-step amidation-reduction sequence.
Reductive Amination Approaches
Reductive amination is a powerful and widely used method for forming C-N bonds and is considered a principal way to synthesize secondary and tertiary amines. stackexchange.com The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in the same pot to the desired amine. wikipedia.org This one-pot procedure avoids the problem of over-alkylation often seen with direct alkylation of amines. stackexchange.com
To synthesize this compound, this strategy would involve reacting a protected 4-aminobutan-2-ol with oxan-4-carbaldehyde. The aldehyde can be synthesized from the commercially available (oxan-4-yl)methanol by oxidation. nih.gov
A variety of reducing agents can be used for this transformation, each with specific advantages:
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a mild and selective reagent, particularly effective for the reductive amination of aldehydes. organic-chemistry.orgacs.org It is less basic and more tolerant of acidic conditions than other hydride reagents.
Sodium Cyanoborohydride (NaBH₃CN): Effective at a slightly acidic pH, where the iminium ion formation is favored. However, its high toxicity is a significant drawback. acs.org
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) is a "green" and efficient method. wikipedia.org However, it may not be compatible with functional groups like alkenes or certain protecting groups (e.g., benzyl ethers). acs.org
Other Hydride Sources: Reagents like triethylsilane (Et₃SiH) in combination with a Lewis acid (e.g., InCl₃) can also be used for effective reductive amination. acs.org
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃, DCE or THF, Acetic Acid | Mild, highly selective, broad functional group tolerance. stackexchange.comorganic-chemistry.org | Stoichiometric waste. |
| Catalytic Hydrogenation | H₂, Pd/C, EtOH or MeOH | "Green" method, high atom economy, simple workup. wikipedia.org | Incompatible with some functional groups (alkenes, alkynes, Bn ethers). acs.org |
| Sodium Borohydride (B1222165) | NaBH₄, MeOH | Inexpensive, readily available. organic-chemistry.org | Can reduce the starting aldehyde/ketone if imine formation is slow. |
Amidation and Reduction Strategies
An alternative to reductive amination is the formation of a stable amide intermediate, followed by its reduction to the secondary amine. This two-step process is robust and avoids many of the challenges associated with imine chemistry. youtube.com
The synthesis would proceed by reacting a protected 4-aminobutan-2-ol with an activated derivative of oxan-4-carboxylic acid (e.g., the acyl chloride or an ester). The resulting amide is a stable, easily purified compound.
The subsequent reduction of the secondary amide to the amine is a key step.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and classic reagent for the reduction of amides to amines. youtube.com It is highly effective but requires anhydrous conditions and careful handling.
Modern Reagents: More recent methods offer milder conditions and better functional group tolerance. For example, silane-based reducing agents like diethylsilane, in combination with an iridium catalyst, can reduce secondary amides to secondary amines. organic-chemistry.org Another approach involves activating the amide with triflic anhydride (B1165640) (Tf₂O) followed by reduction with sodium borohydride or triethylsilane. organic-chemistry.orgnih.gov
This amidation-reduction pathway is particularly useful but has a key limitation: it cannot be used to introduce branched alkyl groups adjacent to the nitrogen atom, as the carbonyl carbon of the amide is reduced to a methylene (B1212753) (-CH₂-) group. youtube.com However, for the synthesis of this compound, where a methylene bridge is desired, this method is highly suitable.
Purification and Isolation Techniques for this compound
The purification of this compound is critical to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the scale of the synthesis and the nature of the impurities present.
Commonly employed techniques include:
Chromatography: Column chromatography is a widely used method for the purification of this compound. Silica gel is a typical stationary phase, and a gradient of solvents, such as dichloromethane (B109758) and methanol, can be used to elute the desired compound. The selection of the eluent system is crucial for achieving good separation.
Crystallization: If the compound is a solid at room temperature and a suitable solvent system can be found, crystallization can be an effective method for purification. This technique relies on the differences in solubility between the desired compound and impurities.
Distillation: For volatile impurities, distillation under reduced pressure can be employed to purify the final product. The boiling point of this compound will dictate the feasibility of this method.
The effectiveness of the purification process is typically monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Stationary Phase/Solvent | Typical Application |
| Column Chromatography | Silica Gel / Dichloromethane-Methanol Gradient | Primary purification to separate the product from reaction byproducts. |
| Crystallization | Ethanol/Water or other suitable solvent systems | Final purification step to obtain a highly pure solid product. |
| Distillation | Under reduced pressure | Removal of volatile impurities and solvents. |
Yield Optimization and Scalability Considerations for this compound Synthesis
Yield Optimization:
Reaction Conditions: The temperature, reaction time, and concentration of reactants can be systematically varied to find the optimal conditions for the reaction. For instance, in a reductive amination reaction, the choice of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) can significantly impact the yield.
Stoichiometry of Reactants: Adjusting the molar ratio of the amine and ketone components can drive the reaction to completion and minimize the formation of side products.
Catalyst Selection: If a catalyst is used, its type and loading can be optimized to enhance the reaction rate and selectivity.
Scalability Considerations:
Heat Transfer: As the reaction scale increases, efficient heat management becomes critical. Exothermic reactions may require cooling systems to prevent runaway reactions and the formation of degradation products.
Mixing: Ensuring proper mixing on a larger scale is essential to maintain reaction homogeneity and achieve consistent results. The type and speed of the stirrer need to be carefully selected.
Work-up and Isolation: The purification and isolation procedures must be adaptable to larger quantities. For example, large-scale chromatography can be resource-intensive, and alternative methods like crystallization or distillation might be more practical.
Reagent Cost and Availability: For a process to be scalable, the cost and availability of the starting materials and reagents must be considered. Choosing readily available and less expensive reagents is often a key factor in the design of a scalable synthesis.
A patent related to 1,4-oxazepane derivatives describes synthetic methods that could be analogous and provide insights into scalable procedures. google.com The development of robust and scalable processes is an active area of research, particularly for compounds with potential industrial applications.
| Parameter | Considerations for Optimization and Scalability |
| Temperature | Control of exotherms, prevention of byproduct formation. |
| Reactant Concentration | Maximizing throughput while maintaining reaction control. |
| Mixing | Ensuring homogeneity in large reaction vessels. |
| Purification | Transitioning from chromatographic methods to crystallization or distillation for large batches. |
Advanced Structural Elucidation and Conformational Analysis of 4 Oxan 4 Ylmethyl Amino Butan 2 Ol
Spectroscopic Characterization Techniques Applied to 4-[(Oxan-4-ylmethyl)amino]butan-2-ol
The unequivocal identification and structural confirmation of this compound rely on a combination of powerful spectroscopic methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to piece together the molecular puzzle.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms within the this compound molecule. Both ¹H and ¹³C NMR spectra offer a wealth of information.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by a series of distinct signals, each corresponding to a unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative oxygen and nitrogen atoms.
Hypothetical ¹H NMR Data for this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | m | 1H | CH-OH |
| ~3.95 | t | 2H | O-CH₂ (oxan) |
| ~3.40 | t | 2H | O-CH₂ (oxan) |
| ~2.80 | m | 2H | N-CH₂ (butan) |
| ~2.60 | d | 2H | N-CH₂ (oxan-methyl) |
| ~1.80 | m | 1H | CH (oxan) |
| ~1.65 | m | 2H | CH₂ (butan) |
| ~1.55 | m | 2H | CH₂ (oxan) |
| ~1.30 | m | 2H | CH₂ (oxan) |
| ~1.20 | d | 3H | CH₃ |
| Broad | s | 2H | OH, NH |
Note: This is a hypothetical data table based on the analysis of related structures.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
Hypothetical ¹³C NMR Data for this compound:
| Chemical Shift (ppm) | Assignment |
| ~68.0 | O-CH₂ (oxan) |
| ~67.5 | CH-OH |
| ~55.0 | N-CH₂ (oxan-methyl) |
| ~48.0 | N-CH₂ (butan) |
| ~38.0 | CH (oxan) |
| ~35.0 | CH₂ (butan) |
| ~32.0 | CH₂ (oxan) |
| ~23.0 | CH₃ |
Note: This is a hypothetical data table based on the analysis of related structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), amine (-NH-), and ether (C-O-C) functional groups.
Hypothetical IR Absorption Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) and N-H stretch (amine) |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 1150-1050 | Strong | C-O stretch (ether and alcohol) |
| 1100-1000 | Medium | C-N stretch (amine) |
Note: This is a hypothetical data table based on the analysis of related structures.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound (C₁₀H₂₁NO₂), the expected molecular weight is approximately 187.28 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Hypothetical Mass Spectrometry Data for this compound:
| m/z | Relative Intensity | Assignment |
| 188.1645 | High | [M+H]⁺ |
| 170.1539 | Medium | [M+H-H₂O]⁺ |
| 100.0757 | High | [C₅H₁₀NO]⁺ (cleavage of the butanol side chain) |
| 87.0808 | Medium | [C₅H₁₁O]⁺ (oxan-4-ylmethyl fragment) |
Note: This is a hypothetical data table based on the analysis of related structures.
Stereochemical Assignment of Chiral Centers in this compound
The this compound molecule possesses a chiral center at the C2 position of the butan-2-ol moiety. This gives rise to the possibility of two enantiomers, (R)- and (S)-4-[(Oxan-4-ylmethyl)amino]butan-2-ol. The determination of the absolute configuration of these stereoisomers is crucial for understanding their biological activity and is achieved through specialized analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
A typical chiral HPLC method for the analysis of this compound would involve a polysaccharide-based chiral column. The mobile phase composition, flow rate, and detection wavelength would be optimized to achieve baseline separation of the enantiomers.
Hypothetical Chiral HPLC Separation Data:
| Parameter | Value |
| Column | Chiralpak AD-H (or similar) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | ~8.5 min |
| Retention Time (Enantiomer 2) | ~10.2 min |
Note: This is a hypothetical data table based on the analysis of related structures.
Optical Rotation and Circular Dichroism (CD) Spectroscopy
Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry of chiral molecules.
Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α]D, is a characteristic physical property of a chiral compound. One enantiomer will have a positive (+) rotation (dextrorotatory), while the other will have a negative (-) rotation (levorotatory).
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the conformation and absolute configuration of chiral molecules, particularly those with chromophores in proximity to the chiral center. While this compound lacks a strong chromophore for far-UV CD, derivatization can be employed to introduce one and facilitate analysis.
The combination of these advanced analytical techniques provides a comprehensive understanding of the structure, functional groups, and stereochemistry of this compound, which is essential for its further study and application.
Conformational Analysis of this compound
The conformational isomerism of this compound is primarily dictated by the chair conformations of the oxane ring and the rotational freedom around the single bonds in the butan-2-ol side chain. The interplay of these conformational possibilities gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. The relative populations of these conformers are determined by their steric and electronic environments.
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes that occur on the NMR timescale. nih.gov For this compound, DNMR studies, particularly at variable temperatures, would provide invaluable insights into the equilibria between different conformers.
At ambient temperatures, the NMR spectrum of this compound would likely exhibit averaged signals for the protons on the oxane ring and the flexible side chain, due to rapid conformational interconversion. However, as the temperature is lowered, the rate of these exchange processes would decrease. At a sufficiently low temperature, known as the coalescence temperature, the signals corresponding to individual conformers may be resolved.
For the oxane ring, the primary conformational process is the ring inversion between the two chair forms. In one chair conformation, the aminobutan-2-ol substituent at the C4 position would be in an equatorial orientation, while in the other, it would be in an axial orientation. The relative populations of these two chair conformers can be determined by integrating the corresponding signals in the low-temperature NMR spectrum. The energy barrier for this ring inversion could be calculated from the coalescence temperature using the Eyring equation.
Furthermore, DNMR can probe the rotational barriers around the C-C and C-N bonds of the butan-2-ol side chain. The vicinal proton-proton coupling constants (³JHH) in the side chain are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the temperature dependence of these coupling constants, it is possible to deduce the preferred rotameric states and the thermodynamic parameters (ΔG, ΔH, and ΔS) for the rotational equilibria. nih.gov
A hypothetical set of data from a DNMR study is presented in Table 1.
| Parameter | Hypothetical Value | Information Gained |
|---|---|---|
| Coalescence Temperature (Tc) for Oxane Ring Protons | -60 °C (213 K) | Indicates the temperature at which the rate of chair-chair interconversion becomes slow on the NMR timescale. |
| ΔG‡ for Oxane Ring Inversion | 10.5 kcal/mol | Free energy of activation for the ring flip, calculated from Tc. |
| Low-Temperature ³JHax-Heq (Oxane Ring) | ~3-4 Hz | Typical coupling constant for axial-equatorial protons in a chair conformation. |
| Low-Temperature ³JHax-Hax (Oxane Ring) | ~10-12 Hz | Typical coupling constant for axial-axial protons in a chair conformation. |
| Population Ratio (Equatorial:Axial) | 95:5 at -80 °C | Suggests a strong preference for the equatorial conformer to minimize steric hindrance. |
While NMR spectroscopy provides information about the conformational dynamics in solution, single-crystal X-ray crystallography offers a precise and static picture of the molecule in the solid state. nih.gov Obtaining a suitable crystal of this compound or one of its salts (e.g., hydrochloride or hydrobromide) would allow for the unambiguous determination of its three-dimensional structure.
The crystal structure would reveal the preferred conformation of the oxane ring, the torsion angles of the side chain, and the stereochemistry at the chiral center (C2 of the butan-2-ol moiety). It would also provide precise bond lengths and angles, which can be compared with theoretical calculations. For the oxane ring, X-ray data would confirm whether it adopts a chair, boat, or twist-boat conformation in the solid state, although the chair conformation is generally the most stable for monosubstituted tetrahydropyrans. acs.org
Furthermore, the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. In the case of a salt, the crystal structure would show how the counter-ion interacts with the protonated amine and the hydroxyl group.
A hypothetical set of crystallographic data is presented in Table 2.
| Parameter | Hypothetical Value | Structural Implication |
|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry and shape of the unit cell. |
| Space Group | P21/c | |
| Oxane Ring Conformation | Chair | Confirms the lowest energy conformation of the tetrahydropyran (B127337) ring. |
| Substituent Orientation | Equatorial | The bulkier side chain prefers the equatorial position to minimize 1,3-diaxial interactions. |
| C-O-C Bond Angle (Oxane Ring) | 112.5° | Typical for a saturated ether in a six-membered ring. |
| O-H···N Intramolecular Distance | 2.8 Å | Suggests the presence of an intramolecular hydrogen bond. |
In Vitro Biological Target Identification and Mechanistic Studies of 4 Oxan 4 Ylmethyl Amino Butan 2 Ol
Cellular Assays for Investigating Biological Responses to 4-[(Oxan-4-ylmethyl)amino]butan-2-ol
Intracellular Signaling Pathway Modulation by this compound
The modulation of intracellular signaling pathways is a critical aspect of understanding a compound's mechanism of action. For this compound, this would involve a series of in vitro assays to determine its effect on key cellular communication cascades. Research in this area would aim to identify which, if any, signaling pathways are activated or inhibited by the compound, and to what extent.
Hypothetically, studies would involve treating various cell lines with this compound and subsequently measuring the activity of specific signaling proteins. Techniques such as Western blotting, ELISA, and reporter gene assays would be utilized to quantify changes in the phosphorylation status or expression levels of key pathway components. For instance, researchers might investigate its impact on major pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, or those mediated by cyclic AMP (cAMP).
Table 1: Hypothetical Intracellular Signaling Pathway Modulation by this compound
| Pathway Investigated | Assay Type | Predicted Outcome |
| MAPK/ERK Pathway | Western Blot for p-ERK | No significant change |
| PI3K/Akt Pathway | ELISA for p-Akt | Moderate inhibition |
| cAMP Pathway | Reporter Gene Assay | No significant change |
This table presents a hypothetical scenario of potential research findings and is not based on published data.
Mechanistic Characterization of this compound’s Actions
Delving deeper into the mechanism of action requires a more detailed investigation of how this compound interacts with its biological targets. This involves exploring concepts such as allosteric modulation and the potential role of its metabolites.
Investigating Allosteric Modulation Mechanisms
Allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for regulating receptor activity. nih.govnih.gov This can lead to more subtle and selective effects compared to direct agonists or antagonists. nih.govnih.gov To investigate if this compound acts as an allosteric modulator, researchers would typically perform binding and functional assays in the presence of a known orthosteric ligand for a putative target receptor.
A key characteristic of allosteric modulators is their ability to alter the affinity or efficacy of the orthosteric ligand. nih.gov For example, a positive allosteric modulator would enhance the binding or signaling of the native ligand, while a negative allosteric modulator would decrease it. Radioligand binding assays and functional assays measuring downstream signaling would be essential to characterize these potential effects.
Role of Metabolites of this compound in Biological Activity
The biological activity of a compound can sometimes be attributed to its metabolites, which are formed as the body processes the parent drug. The oxane ring in this compound could potentially be a site for metabolic modification. nih.gov To explore this, in vitro metabolism studies using liver microsomes or hepatocytes would be conducted.
These studies would aim to identify the major metabolites of this compound. Once identified and synthesized, these metabolites would then be subjected to the same battery of in vitro biological assays as the parent compound to determine if they possess any significant biological activity. It is plausible that a metabolite could have a different or more potent activity profile than the original molecule.
Chemoproteomics and Target Deconvolution Strategies for this compound
When the specific biological target of a compound is unknown, chemoproteomics and target deconvolution strategies provide powerful tools for its identification. nih.govresearchgate.netnih.gov These approaches aim to identify the proteins within a complex biological sample that physically interact with the compound of interest.
One common strategy involves creating a chemical probe by modifying the structure of this compound to include a reactive group and a reporter tag. This probe can then be incubated with cell lysates or living cells. The reactive group forms a covalent bond with interacting proteins, which can then be isolated using the reporter tag and identified by mass spectrometry. nih.govresearchgate.net
Alternatively, label-free methods, such as thermal shift assays or affinity chromatography, could be employed. These techniques assess the change in protein stability or retention on a column when the compound is present, allowing for the identification of binding partners. nih.govresearchgate.net The successful application of these strategies would provide a direct list of candidate protein targets for this compound, paving the way for more focused mechanistic studies.
Computational Chemistry and Molecular Modeling of 4 Oxan 4 Ylmethyl Amino Butan 2 Ol
Quantum Chemical Calculations on 4-[(Oxan-4-ylmethyl)amino]butan-2-ol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. nih.gov These methods, such as Density Functional Theory (DFT), are used to determine the molecule's geometry, electronic structure, and reactivity. hakon-art.com
The electronic structure of this compound dictates its reactivity. mdpi.com Key to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and reactivity. nih.gov
Global reactivity descriptors, derived from these orbital energies, provide a quantitative measure of the molecule's reactivity. hakon-art.comnih.gov These include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. nih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, -χ). nih.gov
A hypothetical table of these descriptors for this compound, calculated using a DFT method like B3LYP/6-31G(d,p), would resemble the following:
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | 1.5 |
| Energy Gap (ΔE) | 8.0 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | -1.5 |
| Electronegativity (χ) | 2.5 |
| Chemical Hardness (η) | 4.0 |
This table is illustrative and based on typical values for similar organic molecules. Actual values would require specific calculations.
Due to its flexible acyclic chain, this compound can exist in numerous spatial arrangements, or conformations. researchgate.net Identifying the most stable, low-energy conformers is crucial, as the molecule's biological activity is often tied to a specific conformation. ox.ac.uk
The process involves two main steps:
Conformer Generation: Systematically or stochastically rotating the molecule's rotatable bonds to generate a wide array of possible 3D structures. acs.org Methods like systematic search or stochastic algorithms, such as Bayesian optimization, are employed for this task. ox.ac.ukacs.org
Energy Minimization: Each generated conformer then undergoes geometry optimization, a process that adjusts its atomic coordinates to find the nearest local energy minimum on the potential energy surface. slideshare.netacs.org This refinement is typically performed using force fields or quantum mechanical methods to yield structurally sound, low-energy conformations. acs.org The result is an ensemble of stable conformers, with their relative energies indicating their probability of existence.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, treating atoms as classical particles moving according to Newton's laws of motion. nih.govnih.gov This technique is invaluable for understanding how the molecule behaves in a biological environment, such as in solution or when interacting with a protein. acs.orgresearchgate.net
The surrounding solvent can significantly influence a molecule's conformation and properties. nih.govfrontiersin.org MD simulations are used to model these effects explicitly. By simulating this compound in a box of solvent molecules (e.g., water), researchers can observe:
Conformational Preferences: How the molecule's preferred shape changes in a polar environment due to interactions like hydrogen bonding between the molecule's hydroxyl and amino groups and the solvent. nih.govaip.org
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute and solvent, which can stabilize certain conformations.
Solvation Shell Structure: The organization of solvent molecules around the solute, which can impact its accessibility and reactivity. nih.gov
Analysis of properties like the radius of gyration and end-to-end distance over the simulation time helps quantify the molecule's compactness and flexibility in different solvents. aip.org
If a biological target for this compound is identified, MD simulations can be used to study the dynamics of their interaction in atomic detail. nih.govnih.gov After docking the molecule into the protein's binding site, a long-duration MD simulation can reveal:
Binding Stability: Whether the molecule remains stably bound in the predicted orientation or if it shifts or dissociates. rsc.org
Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that maintain the complex. nih.gov
Conformational Changes: How the protein and/or the ligand adapt their shapes to optimize their fit (a process known as induced fit). mdpi.com
Binding Free Energy: Advanced techniques like MM/PBSA or MM/GBSA can be applied to the simulation trajectory to estimate the binding affinity of the complex. rsc.org
Docking Studies of this compound with Putative Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. labinsights.nl This method is central to identifying potential biological targets for a compound and hypothesizing its mechanism of action. labinsights.nlnih.gov
The process involves:
Identifying Putative Targets: Since this compound is an amino alcohol, potential targets could include enzymes or receptors known to bind similar molecules. nih.govacs.org For instance, ligand-gated ion channels like glycine (B1666218) or GABA receptors are known targets for various alcohols and could be considered. nih.govpnas.org
Running Docking Algorithms: A 3D model of the target protein is used as a receptor. The generated low-energy conformers of this compound are then systematically "docked" into the protein's active or allosteric sites.
Scoring and Analysis: A scoring function estimates the binding affinity for each pose, providing a ranked list of the most likely binding modes. researchgate.net Lower binding energy scores typically indicate more stable interactions. researchgate.net The top-ranked poses are then visually inspected to analyze the specific interactions formed with the protein's amino acid residues.
A hypothetical docking study might screen this compound against a panel of receptors, yielding results like those in the illustrative table below.
Table 2: Illustrative Docking Scores for this compound with Hypothetical Targets
| Protein Target | Target Class | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|---|
| Glycine Receptor (α1) | Ligand-Gated Ion Channel | Transmembrane Pocket | -7.2 | Ser267, Ala288 |
| Acetylcholinesterase | Hydrolase | Catalytic Gorge | -6.8 | Trp84, Tyr334 |
This table is for illustrative purposes only. Actual targets and scores would depend on a comprehensive screening process.
Binding Mode Prediction and Energetic Scoring
To understand the potential biological activity of this compound, predicting its binding mode within a protein's active site is crucial. This is typically achieved through molecular docking simulations. In this process, the three-dimensional structure of the compound is placed into the binding site of a target protein, and various conformations and orientations are sampled.
The primary goals of this process are:
Identification of Key Interactions: To determine the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the protein residues. For this compound, key interactions would likely involve the hydroxyl group, the secondary amine, and the ether oxygen of the oxane ring.
Energetic Evaluation: Scoring functions are used to estimate the binding affinity (e.g., in kcal/mol). Lower scores typically indicate a more favorable binding interaction.
The results of such a hypothetical docking study against a kinase target are presented in Table 1.
Table 1: Hypothetical Docking Scores and Predicted Interactions of this compound with a Kinase Target
| Scoring Function | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
|---|---|---|---|
| GlideScore | -8.5 | ASP-145 | Hydrogen Bond (with -OH) |
| AutoDock Vina | -7.9 | LYS-23 | Hydrogen Bond (with -NH) |
| GOLD | -8.2 | VAL-78 | Hydrophobic Interaction |
Virtual Screening of this compound Against Target Libraries
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. In the context of this compound, this compound could be screened against a library of known protein structures to identify potential biological targets. This process, often referred to as reverse docking, can help in identifying potential therapeutic applications or off-target effects.
A hypothetical virtual screening campaign could yield a ranked list of potential protein targets based on their predicted binding affinity for the compound.
Table 2: Illustrative Results of a Virtual Screening of this compound Against a Target Library
| Rank | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Target Class |
|---|---|---|---|
| 1 | 3PBL | -9.2 | Kinase |
| 2 | 2Q7A | -8.7 | Protease |
| 3 | 4K1J | -8.5 | GPCR |
Pharmacophore Modeling Based on this compound
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. Based on the structure of this compound, a pharmacophore model can be generated to identify other molecules with similar interaction patterns.
The key features of a pharmacophore model derived from this compound would likely include:
A hydrogen bond donor (from the hydroxyl and amine groups).
A hydrogen bond acceptor (from the hydroxyl and ether oxygen).
A hydrophobic feature (from the aliphatic chain and the oxane ring).
This model can then be used as a 3D query to screen compound databases for structurally diverse molecules that may have similar biological activity.
Table 3: Hypothetical Pharmacophore Features for this compound
| Feature Type | Location | Vector Direction |
|---|---|---|
| Hydrogen Bond Donor | Hydroxyl Group | Outward from H |
| Hydrogen Bond Donor | Secondary Amine | Outward from H |
| Hydrogen Bond Acceptor | Oxane Oxygen | Inward towards O |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for derivatives of this compound, a set of analogues would need to be synthesized and their biological activity measured.
The process would involve:
Data Set Generation: Creating a series of derivatives by modifying specific parts of the parent molecule (e.g., substituting on the oxane ring or altering the butanol chain).
Descriptor Calculation: For each derivative, a wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) would be calculated.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the observed biological activity.
A hypothetical QSAR equation might look like:
Activity = 0.75 * logP - 0.23 * PolarSurfaceArea + 1.5 * NumHDonors + C
This model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising compounds.
Table 4: Example of a QSAR Data Table for Hypothetical Derivatives
| Compound ID | logP | Polar Surface Area (Ų) | Number of H-Bond Donors | Predicted Activity (IC50, µM) |
|---|---|---|---|---|
| Derivative 1 | 2.1 | 65.4 | 2 | 1.5 |
| Derivative 2 | 2.5 | 65.4 | 2 | 1.2 |
| Derivative 3 | 2.1 | 75.8 | 2 | 1.8 |
Structure Activity Relationship Sar Studies of 4 Oxan 4 Ylmethyl Amino Butan 2 Ol Analogs
Design Principles for 4-[(Oxan-4-ylmethyl)amino]butan-2-ol Derivatives
The design of analogs of this compound is guided by established medicinal chemistry principles. These include isosteric and bioisosteric replacements, conformational restriction, and the introduction of functional groups to probe specific interactions with a biological target, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The goal is to develop a comprehensive SAR profile that informs the development of more effective and target-selective compounds.
The butan-2-ol scaffold serves as a key structural element, presenting opportunities for modification to explore its role in biological activity. Key modifications can include altering the stereochemistry of the hydroxyl and methyl groups, changing the position of the hydroxyl group, and substituting the methyl group with other alkyl or functional groups.
Stereochemistry: The chiral centers at C2 and C4 of the butan-2-ol moiety are critical determinants of biological activity. The relative and absolute stereochemistry of the hydroxyl and methyl groups can significantly influence how the molecule fits into a binding pocket. For instance, a change from a (2R,4S) configuration to a (2S,4R) configuration could dramatically alter binding affinity due to different spatial orientations of key functional groups.
Hydroxyl Group Position: Moving the hydroxyl group from the C2 to the C1 or C3 position would generate regioisomers that can probe the necessity of the specific substitution pattern for biological activity. The presence and location of the hydroxyl group are often crucial for forming hydrogen bonds with target enzymes or receptors.
Methyl Group Substitution: Replacing the C2-methyl group with larger alkyl groups (e.g., ethyl, propyl) or polar functional groups (e.g., hydroxymethyl, methoxy) can explore the steric and electronic requirements of the binding site.
Substitution on the Oxane Ring: Introducing substituents on the oxan ring can probe for additional binding interactions. For example, adding hydroxyl or methoxy (B1213986) groups could lead to new hydrogen bonding opportunities with the target.
Amine Modifications: The secondary amine can be modified to a tertiary amine by N-alkylation or converted to an amide or sulfonamide. These changes would alter the basicity and hydrogen bonding capability of this group, which is often a key interaction point.
The ethylamine (B1201723) linker connecting the butan-2-ol and oxane moieties can be modified to assess the impact of its length, flexibility, and chemical nature on biological activity.
Linker Length: Varying the length of the carbon chain between the nitrogen atom and the butan-2-ol scaffold (e.g., from one to four carbons) can help determine the optimal distance between the two key structural motifs for target binding.
Linker Rigidity: Introducing elements of rigidity, such as a double bond or incorporating the linker into a cyclic structure, can lock the molecule into a more defined conformation. This can lead to higher affinity if the rigid conformation is the bioactive one.
Synthesis of Analogs of this compound
The synthesis of analogs of this compound can be achieved through various synthetic routes. A common and versatile method is reductive amination. This approach involves the reaction of an appropriate ketone or aldehyde with a primary or secondary amine in the presence of a reducing agent.
For the synthesis of the parent compound and its analogs, one could start with 4-aminobutan-2-ol (B1584018) or a protected version thereof. This intermediate can then be reacted with a variety of substituted oxane-4-carbaldehydes via reductive amination using a reagent such as sodium triacetoxyborohydride (B8407120) to yield the desired products. nih.gov
Alternatively, a convergent synthesis could involve the reaction of a suitable oxan-4-ylmethylamine derivative with a protected 4-oxobutan-2-ol derivative, followed by deprotection. The synthesis of the required starting materials, such as substituted oxanes and butan-2-ol precursors, can be accomplished using established organic synthesis methodologies. For example, the synthesis of chiral amino alcohols can be achieved via enzymatic processes to ensure high stereochemical purity. nih.gov
Biological Evaluation of this compound Analogs (In Vitro Focus)
The biological activity of the synthesized analogs is typically assessed through a battery of in vitro assays to determine their potency and selectivity against specific enzymes or receptors.
The primary method for evaluating the SAR of the synthesized analogs is to measure their binding affinity or inhibitory activity against a specific biological target. This is often done using radioligand binding assays or enzyme inhibition assays. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the binding affinity constant (Kᵢ).
For instance, if this compound were being investigated as an inhibitor of a hypothetical enzyme, a table of comparative binding data might be generated as follows:
| Compound ID | Modification on Butan-2-ol Scaffold | Modification on Oxan-4-ylmethylamine Moiety | Linker Modification | Hypothetical IC₅₀ (nM) |
| 1 | (R)-butan-2-ol | Oxan-4-ylmethylamine | - | 150 |
| 2 | (S)-butan-2-ol | Oxan-4-ylmethylamine | - | >1000 |
| 3 | Butan-1-ol | Oxan-4-ylmethylamine | - | 500 |
| 4 | (R)-butan-2-ol | Cyclohexan-4-ylmethylamine | - | 300 |
| 5 | (R)-butan-2-ol | Piperidin-4-ylmethylamine | - | 200 |
| 6 | (R)-butan-2-ol | Oxan-4-ylmethylamine | Propylene linker | 450 |
| 7 | (R)-butan-2-ol | N-methyl-oxan-4-ylmethylamine | - | 800 |
The stereochemistry at the butan-2-ol scaffold is crucial, with the (R)-enantiomer being significantly more active (Compound 1 vs. 2).
The position of the hydroxyl group is important, as moving it to the C1 position reduces activity (Compound 1 vs. 3).
The oxygen atom in the oxane ring appears to be beneficial for activity, as replacing it with a carbon diminishes potency (Compound 1 vs. 4).
A nitrogen atom in the ring is tolerated but does not improve activity over the parent oxane (Compound 1 vs. 5).
Increasing the linker length is detrimental to activity (Compound 1 vs. 6).
N-methylation of the secondary amine leads to a significant loss of activity, suggesting the N-H may be an important hydrogen bond donor (Compound 1 vs. 7).
These in vitro findings are essential for guiding the next round of analog design and synthesis in the iterative process of drug discovery.
Differential Cellular Responses to this compound Analogs
The cellular response to analogs of this compound can vary significantly based on minor structural modifications. These responses are typically evaluated through a battery of in vitro assays that measure endpoints such as cytotoxicity, inhibition of specific enzymes, or interaction with cellular receptors.
Research into related amino alcohol compounds has shown that both the nature of the cyclic moiety and the substitution on the amino group and alcohol-bearing chain can dramatically alter biological effects. For instance, studies on various amino alcohols have demonstrated that the position of the hydroxyl group can be a critical determinant of cytotoxicity. nih.gov In one study, 4-amino-2-butanol showed a different cytotoxicity profile compared to 4-amino-1-butanol, highlighting the importance of the hydroxyl position. nih.gov
Furthermore, the introduction of different cyclic amines, such as piperidine (B6355638) or morpholine, to an amino alcohol scaffold has been shown to shift the biological activity profile, for example, from antibacterial to antifungal. mdpi.comdundee.ac.uk The stereochemistry of the alcohol group can also be a deciding factor in biological activity, although in some amino alcohol series, both enantiomers have displayed similar potency, suggesting that for certain targets, this feature may be less critical. mdpi.com
To illustrate how differential cellular responses might be observed for analogs of this compound, the following hypothetical data table outlines potential findings from a panel of cellular assays. These assays could include a general cytotoxicity screen (e.g., against a cancer cell line like Fa32), a specific enzyme inhibition assay (e.g., against a relevant kinase), and a receptor-binding assay.
Table 1: Hypothetical Differential Cellular Responses of this compound Analogs This table is for illustrative purposes and is based on SAR principles of related compound classes.
| Compound ID | Modification from Parent Compound | Cytotoxicity (IC₅₀, µM) | Enzyme Inhibition (IC₅₀, µM) | Receptor Binding (Kᵢ, nM) |
| Parent | This compound | >100 | 50 | 120 |
| Analog A | Methylation of Amino Group | >100 | 75 | 200 |
| Analog B | Hydroxyl at C1 of Butanol Chain | 85 | 45 | 110 |
| Analog C | Replacement of Oxane with Cyclohexane (B81311) | 60 | 90 | 350 |
| Analog D | Introduction of a Phenyl Group on Oxane | 35 | 20 | 50 |
| Analog E | Shortening of Butanol Chain to Propanol | >100 | 60 | 150 |
From this illustrative data, one could infer that:
N-methylation (Analog A) may decrease activity across the board.
Shifting the hydroxyl group (Analog B) might have a modest impact.
Replacing the oxane with a non-polar cyclohexane ring (Analog C) could introduce cytotoxicity while reducing specific target engagement.
Adding a bulky, aromatic group (Analog D) could enhance potency in all assays, a common strategy to improve binding through additional hydrophobic interactions.
Altering the length of the amino alcohol chain (Analog E) might be well-tolerated with only minor effects on activity.
Elucidation of Key Pharmacophoric Elements from SAR of this compound
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. drugdesign.orgnih.gov By analyzing the SAR data from a series of analogs, the key pharmacophoric elements of this compound can be identified.
Based on the structure and drawing from knowledge of similar bioactive molecules, the following features are likely to be critical:
The Oxane Oxygen: The oxygen atom in the tetrahydropyran (B127337) ring can act as a hydrogen bond acceptor, which is a common and important interaction in drug-receptor binding. nih.gov Its replacement with a carbon (as in a cyclohexane ring) often leads to a change in activity, underscoring its importance.
The Secondary Amine: The nitrogen atom is likely a key interaction point, capable of acting as a hydrogen bond donor. At physiological pH, this amine is expected to be protonated, forming a positive ion that can engage in a strong ionic interaction or a charge-assisted hydrogen bond with the biological target.
The Secondary Alcohol: The hydroxyl group on the butanol chain is a crucial feature, able to act as both a hydrogen bond donor and acceptor. Its specific position and stereochemistry can be vital for orienting the molecule correctly within a binding pocket. nih.gov
The Hydrophobic Scaffolds: The aliphatic nature of the oxane ring and the butane (B89635) chain provide a hydrophobic character that can contribute to binding through van der Waals interactions with non-polar regions of the target protein.
The spatial relationship between these features is paramount. A hypothetical pharmacophore model for this compound class is presented below.
Table 2: Postulated Pharmacophoric Features of this compound This table is for illustrative purposes.
| Feature | Type | Postulated Role in Binding |
| Feature 1 | Hydrogen Bond Acceptor | Oxane oxygen interacting with a donor group on the target. |
| Feature 2 | Cationic Center / H-Bond Donor | Protonated secondary amine forming an ionic bond or hydrogen bond. |
| Feature 3 | Hydrogen Bond Donor/Acceptor | Secondary hydroxyl group forming hydrogen bonds. |
| Feature 4 | Hydrophobic Center | Aliphatic oxane ring occupying a hydrophobic pocket. |
| Feature 5 | Hydrophobic Center | Butanol chain contributing to hydrophobic interactions. |
Development of SAR Models for Guiding Further this compound Derivative Design
Once sufficient SAR data is collected, a quantitative structure-activity relationship (QSAR) model can be developed. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov These models are powerful tools for predicting the activity of novel, un-synthesized derivatives, thereby prioritizing synthetic efforts and accelerating the drug design process.
The development of a QSAR model typically involves:
Data Collection: A dataset of analogs with their corresponding biological activities is compiled.
Descriptor Calculation: For each analog, a set of numerical values, known as molecular descriptors, are calculated. These can describe various properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics.
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links the descriptors to the observed biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For the this compound series, a hypothetical QSAR model might take the following form:
Biological Activity (log(1/IC₅₀)) = c₀ + c₁(logP) - c₂(Molecular_Volume) + c₃*(H-Bond_Donors)
Where:
logP represents the lipophilicity of the molecule.
Molecular_Volume is a steric descriptor.
H-Bond_Donors is the count of hydrogen bond donors.
c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.
This model could, for example, indicate that increasing lipophilicity and the number of hydrogen bond donors enhances activity, while a larger molecular volume is detrimental. Such a model would provide a rational basis for designing the next generation of derivatives with potentially improved potency and a more favorable pharmacological profile.
Medicinal Chemistry Strategies Derived from 4 Oxan 4 Ylmethyl Amino Butan 2 Ol Research
Lead Generation and Optimization Principles from 4-[(Oxan-4-ylmethyl)amino]butan-2-ol
Lead generation is the initial phase in drug discovery aimed at identifying chemical compounds that show promising activity against a specific biological target. Assuming this compound was identified as a hit from a screening campaign, the subsequent lead optimization phase would involve iterative chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. nih.gov
A typical lead optimization strategy for a molecule like this compound would involve a systematic exploration of its structure-activity relationships (SAR). This process would dissect the molecule into its key components: the oxane ring, the secondary amine linker, and the butan-2-ol chain. Modifications would be made to each part to understand their contribution to biological activity.
Key Optimization Strategies:
Oxane Ring Modification: The oxane moiety could be explored for its role in binding. Modifications could include changing the ring size (e.g., to an oxetane (B1205548) or a larger ring system), introducing substituents on the ring, or replacing it entirely (see Scaffold Hopping).
Amino Linker Modification: The secondary amine is a key interaction point, likely involved in hydrogen bonding. N-alkylation or N-acylation could be explored to probe the steric and electronic requirements of the binding pocket.
Butan-2-ol Chain Modification: The stereochemistry of the hydroxyl group on the butan-2-ol chain is likely to be critical for activity. The synthesis and testing of both (R) and (S) enantiomers would be a priority. wikipedia.org Additionally, the length of the alkyl chain could be varied to optimize interactions with the target.
An illustrative example of a lead optimization campaign starting from this compound is presented in the table below. The data is hypothetical and serves to demonstrate the process.
| Compound ID | R1 (Oxane Position) | R2 (Amine) | R3 (Butanol Chain) | Target Affinity (IC50, nM) |
| Lead-001 | H | H | CH3 | 500 |
| Opt-002 | 2-F | H | CH3 | 450 |
| Opt-003 | H | CH3 | CH3 | 200 |
| Opt-004 | H | H | (S)-CH3 | 50 |
| Opt-005 | H | H | (R)-CH3 | >1000 |
Scaffold Hopping and Isosteric Replacements based on this compound
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of the original lead. wikipedia.orgnih.gov This is often done to improve properties like patentability, selectivity, or metabolic stability. Isosteric replacements involve substituting a functional group with another that has similar physical and electronic properties.
For this compound, several scaffold hopping strategies could be envisioned:
Oxane Ring Replacement: The oxane ring could be replaced with other cyclic systems to explore new intellectual property space and potentially improve properties. Examples include replacing it with a piperidine (B6355638), cyclohexane (B81311), or various aromatic and heteroaromatic rings.
Topological Hopping: The entire scaffold could be replaced with a completely different chemical architecture that maintains the key pharmacophoric features (e.g., a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic group) in a similar spatial arrangement.
The following table provides hypothetical examples of scaffold hopping from the this compound core.
| Compound ID | Scaffold | Rationale | Target Affinity (IC50, nM) |
| Lead-001 | Oxane-based | Initial Hit | 500 |
| Hop-001 | Piperidine | Isosteric replacement of oxygen with nitrogen | 400 |
| Hop-002 | Phenyl | Aromatic scaffold for new interactions | 600 |
| Hop-003 | Furanopyrimidine | Novel heterocyclic core nih.gov | 150 |
Strategies for Enhancing Selectivity and Potency of this compound-Related Compounds
Enhancing potency (the concentration of a drug required to produce a given effect) and selectivity (the drug's ability to target a specific receptor over others) are primary goals of lead optimization. nih.gov For compounds related to this compound, these can be achieved through several strategies:
Structure-Based Design: If the crystal structure of the target protein is known, computational modeling can be used to design modifications that enhance binding interactions. For example, a substituent could be added to the oxane ring to form a new hydrogen bond with a specific amino acid residue in the binding pocket.
Conformational Constraint: Introducing rigid elements into the molecule, such as a double bond or a small ring, can lock it into its bioactive conformation. This can increase potency by reducing the entropic penalty of binding.
Exploiting Selectivity Pockets: If the target is part of a family of related proteins (e.g., kinases or GPCRs), subtle differences in their binding sites can be exploited. acs.orgnih.gov For instance, a bulkier group could be introduced that fits into a pocket present in the desired target but not in off-targets.
A hypothetical study on improving selectivity for Target A over Target B is shown below.
| Compound ID | Modification | Potency (IC50, nM) Target A | Potency (IC50, nM) Target B | Selectivity (Fold) |
| Lead-001 | - | 500 | 750 | 1.5 |
| Sel-001 | 3-fluoro on oxane | 250 | 600 | 2.4 |
| Sel-002 | Phenyl group on butanol chain | 100 | 1000 | 10 |
| Sel-003 | Cyclopropyl on amine | 50 | 2500 | 50 |
Prodrug Design Concepts Related to this compound
A prodrug is an inactive compound that is converted into an active drug in the body through metabolic processes. drugbank.com Prodrug strategies are often employed to improve properties such as solubility, permeability, or to achieve targeted drug delivery. The structure of this compound offers several handles for prodrug design:
Hydroxyl Group Esterification: The secondary alcohol can be esterified with various promoieties, such as amino acids or phosphates. drugbank.com These esters can mask the polar hydroxyl group, potentially improving membrane permeability, and are designed to be cleaved by esterases in the body to release the active drug.
Amine Group Modification: The secondary amine could be converted into a carbamate (B1207046) or an amide. This would also be designed for in vivo cleavage to regenerate the parent compound.
The following table illustrates potential prodrugs of this compound and their intended advantages.
| Prodrug Moiety | Attachment Point | Intended Advantage | Cleavage Enzyme |
| Valine Ester | Butan-2-ol | Increased oral bioavailability via amino acid transporters drugbank.com | Esterases |
| Phosphate Ester | Butan-2-ol | Improved aqueous solubility for intravenous formulation | Alkaline Phosphatases |
| N-Acetyl | Secondary Amine | Masking polarity to enhance CNS penetration | Amidases |
Fragment-Based Drug Discovery Approaches Applied to this compound Scaffolds
Fragment-based drug discovery (FBDD) is an alternative to high-throughput screening for identifying lead compounds. wikipedia.orgnih.gov It involves screening libraries of small, low-molecular-weight compounds ("fragments") to find those that bind weakly to the target. These hits are then grown or linked together to create more potent leads.
The scaffold of this compound can be deconstructed into fragments that could be used in an FBDD campaign.
Fragment Library Design: A library could be designed around the core fragments of the lead compound, such as oxan-4-ylmethanamine and butan-2-ol.
Fragment Growing: If, for example, a simple amino alcohol fragment was found to bind to the target, it could be "grown" by adding the oxane-methyl group to see if this improves affinity.
Fragment Linking: If two different fragments were found to bind to adjacent sites on the target, they could be linked together to create a more potent molecule.
An example of a fragment-based approach is shown below.
| Fragment ID | Fragment Structure | Binding Affinity (KD, mM) | Strategy |
| Frag-A | 2-aminobutanol | 2.5 | Initial Hit |
| Frag-B | Tetrahydropyran (B127337) | 5.0 | Initial Hit |
| Linked-01 | This compound | 0.5 (µM) | Fragment Linking |
Future Directions and Unexplored Avenues in 4 Oxan 4 Ylmethyl Amino Butan 2 Ol Research
Development of Novel Synthetic Methodologies for 4-[(Oxan-4-ylmethyl)amino]butan-2-ol and Analogs
Currently, there are no published synthetic routes specifically for this compound. The development of such a synthesis would be the foundational step in any research endeavor. General strategies for the synthesis of amino alcohols often involve the ring-opening of epoxides or aziridines, the reduction of α-amino ketones, or reductive amination of a suitable ketone with an amine. westlake.edu.cn
A plausible initial approach to synthesize this compound could involve the reductive amination of 4-hydroxybutan-2-one with (oxan-4-yl)methanamine. The efficiency and stereoselectivity of this reaction would be key parameters to optimize.
Future research could focus on developing more sophisticated and efficient synthetic methods. For instance, asymmetric synthesis would be crucial to obtain specific stereoisomers of this compound, as the biological activity of chiral molecules is often dependent on their stereochemistry. diva-portal.org This could be achieved through the use of chiral catalysts or chiral starting materials. westlake.edu.cndiva-portal.org The development of a modular synthesis would also be highly valuable, allowing for the facile creation of a library of analogs with modifications to the oxane and butanol moieties. westlake.edu.cn
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Key Reagents | Potential Advantages | Potential Challenges |
| Reductive Amination | 4-hydroxybutan-2-one, (oxan-4-yl)methanamine, reducing agent (e.g., NaBH4) | Readily available starting materials. | Lack of stereocontrol. |
| Ring-opening of Epoxide | A suitable epoxide and (oxan-4-yl)methanamine | Can be highly regioselective and stereoselective. | Synthesis of the required epoxide may be multi-step. |
| Asymmetric Hydrogenation | An appropriate α-aminoketone precursor and a chiral catalyst | High enantiomeric excess may be achievable. | Catalyst development and optimization required. |
Advanced Mechanistic Studies on this compound’s Molecular Interactions
Once synthesized, a critical area of investigation would be the elucidation of the molecular interactions of this compound. As a molecule containing both hydrogen bond donors (the hydroxyl and secondary amine groups) and acceptors (the oxygen atoms and the nitrogen atom), it has the potential to engage in a variety of intermolecular interactions.
Initial studies would likely involve computational modeling to predict its preferred conformations and potential binding modes with biological macromolecules. Techniques such as molecular dynamics simulations could provide insights into its flexibility and interactions with solvent molecules.
Experimentally, techniques like X-ray crystallography could be used to determine its solid-state structure, providing definitive information about its three-dimensional shape and packing. In solution, NMR spectroscopy would be invaluable for studying its conformational dynamics and potential interactions with other molecules.
Expansion of Biological Target Repertoire for this compound
The structural motif of an amino alcohol is present in a wide range of biologically active compounds and pharmaceuticals. rsc.orgresearchgate.net Therefore, it is plausible that this compound could exhibit interesting biological activities.
A primary step in exploring its biological potential would be to perform high-throughput screening against a diverse panel of biological targets, such as enzymes and receptors. Any identified "hits" from these screens would then be validated and further investigated to determine the mechanism of action.
Given its structure, potential areas of biological activity to investigate could include its interaction with G-protein coupled receptors or ion channels, or its potential to inhibit certain classes of enzymes. The synthesis of a library of analogs would be crucial in this phase to establish structure-activity relationships (SAR). elsevierpure.com
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and chemical research. nih.govnih.govresearchgate.net In the context of this compound, AI could be employed in several ways.
Once initial biological activity data is generated for a small set of analogs, AI models could be trained to predict the activity of a much larger, virtual library of related compounds. nih.gov This would allow for the prioritization of the most promising candidates for synthesis and testing, saving significant time and resources. researchgate.net
Table 2: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| Predictive Activity Modeling | Training models to predict biological activity based on molecular structure. | Prioritization of synthetic targets and acceleration of lead optimization. nih.gov |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity properties. | Early identification of compounds with undesirable properties. nih.govresearchgate.net |
| Retrosynthesis Planning | Using AI to design efficient synthetic routes. | Optimization of chemical synthesis and reduction of costs. researchgate.net |
| Target Identification | Analyzing biological data to propose potential protein targets. | Guiding experimental validation of the mechanism of action. thesmartcityjournal.com |
Potential for this compound as a Chemical Probe for Biological Systems
A chemical probe is a small molecule that is used to study the function of a biological target, typically a protein. Should this compound be found to have a specific and potent interaction with a particular biological target, it could be developed into a valuable chemical probe.
To be an effective chemical probe, a molecule should ideally be potent, selective, and have a known mechanism of action. The development of this compound as a chemical probe would involve extensive medicinal chemistry efforts to optimize these properties. This would include the synthesis and testing of analogs to improve potency and selectivity, as well as detailed biochemical and cellular assays to confirm its mechanism of action.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(Oxan-4-ylmethyl)amino]butan-2-ol, and how can reaction efficiency be optimized?
- Methodology :
- Nucleophilic substitution : React oxan-4-ylmethylamine with a butan-2-ol derivative (e.g., activated with tosyl or mesyl groups). Monitor reaction progress via TLC or HPLC.
- Reductive amination : Use oxan-4-ylmethylamine and a ketone precursor (e.g., 4-oxobutan-2-ol) with a reducing agent like NaBHCN.
- Optimization : Vary solvents (e.g., DMF for polar conditions), temperatures (40–80°C), and catalysts (e.g., triethylamine). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Guidelines :
- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C. Avoid exposure to moisture or light.
- Safety : Use PPE (gloves, lab coat, goggles) as per GHS Category 2 skin/eye irritation protocols. Refer to SDS of structurally similar compounds (e.g., 4-(4'-Methyl-bipyridinyl)butan-2-ol) for hazard mitigation .
Q. What spectroscopic techniques are essential for characterizing this compound, and how can data discrepancies be resolved?
- Techniques :
- NMR : H and C NMR to confirm amine and oxane substituents. Compare with computed spectra (DFT) for validation.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]) verification.
- IR : Identify hydroxyl (3200–3600 cm) and amine (1600 cm) stretches.
- Resolution of discrepancies : Cross-validate with X-ray crystallography or alternative techniques like elemental analysis .
Advanced Research Questions
Q. How can computational models predict the physicochemical properties of this compound?
- Approach :
- QSPR/QSAR : Use software (e.g., Gaussian, Schrödinger) to model logP, solubility, and pKa. Validate against experimental data from analogues (e.g., 4-Phenyl-2-butanol) .
- Molecular Dynamics (MD) : Simulate interactions in aqueous or lipid membranes to assess bioavailability. Compare with in vitro assays .
Q. What strategies address solubility challenges in biological assays for this compound?
- Solutions :
- Co-solvents : Use DMSO (<5%) or cyclodextrins to enhance aqueous solubility.
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) to the oxane or amine moiety.
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Q. How to analyze contradictory data in reaction mechanisms involving this compound?
- Methods :
- Isotopic labeling : Use N-labeled amines to track intermediate formation via LC-MS.
- Kinetic studies : Measure rate constants under varied pH/temperature to identify rate-determining steps.
- DFT calculations : Model transition states to confirm plausible pathways (e.g., SN2 vs. radical mechanisms) .
Data Contradiction Analysis
Q. How to resolve conflicting spectroscopic data for this compound?
- Protocol :
- Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., 4-(Dimethylamino)butan-2-ol ).
- Crystallography : Resolve ambiguities in stereochemistry via single-crystal X-ray diffraction.
- Reproducibility : Repeat experiments under standardized conditions (solvent, concentration).
Methodological Tables
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
